2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19805127
InChI: InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15(3)13(16)10(2)14/h5-10,12H,4,14H2,1-3H3
SMILES:
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide

CAS No.:

Cat. No.: VC19805127

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide -

Specification

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 2-amino-N-methyl-N-(1-phenylpropyl)propanamide
Standard InChI InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15(3)13(16)10(2)14/h5-10,12H,4,14H2,1-3H3
Standard InChI Key DCHFAJJXEQGGDU-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1)N(C)C(=O)C(C)N

Introduction

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide is an organic compound classified as an amide, featuring an amino group and a methyl group attached to a propanamide backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly in the development of drugs targeting various biological pathways.

Synthesis Methods

The synthesis of 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide can be achieved through several methods, often involving enantioselective synthesis techniques to ensure the correct chirality of the final product. These methods typically include:

  • Chiral Auxiliary Methods: These involve the use of chiral auxiliaries to guide the formation of the desired stereocenter.

  • Asymmetric Synthesis Strategies: Techniques such as asymmetric hydrogenation or asymmetric alkylation are employed to introduce the chiral center selectively.

Reaction Conditions

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yield and purity. For instance, reactions conducted under controlled temperatures (e.g., 0°C to 25°C) often yield better results in terms of enantiomeric excess.

Biological Activity and Potential Applications

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide exhibits potential biological activities that make it a compound of interest in various fields:

  • Medicinal Chemistry: Its structural features suggest potential interactions with biological targets such as receptors or enzymes, which could be leveraged for therapeutic applications.

  • Pharmacology: Studies focus on understanding its mechanism of action and potential side effects, particularly in relation to pain pathways or microbial resistance mechanisms.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Acetyl-alpha-methylfentanylContains piperidine ring; potent analgesicHighly potent opioid derivative
MethcathinoneBeta-keto analog; stimulant propertiesKnown for its psychoactive effects
NaphthylpyrovaleroneNaphthalene ring; stimulant propertiesDistinct aromatic system
Alpha-methylfentanylSimilar structure; potent opioidHigh risk of dependency

These comparisons highlight the unique aspects of 2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide while situating it within a broader context of related compounds with varying biological activities.

Chemical Reactions and Modifications

2-Amino-N-methyl-N-((S)-1-phenylpropyl)propanamide can participate in various chemical reactions typical for amides, such as amidation reactions. These reactions provide pathways for synthesizing analogs with varied biological activities.

Analytical Techniques

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to characterize its properties accurately.

Future Research Directions

  • Mechanism of Action: Further elucidation of its specific mechanisms of action and interaction with biological targets.

  • Therapeutic Potential: Exploration of its potential applications in treating various conditions, including infections and neurological disorders.

  • Structural Modifications: Investigation into how structural variations affect its biological activity, guiding further modifications for enhanced efficacy.

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